molecular formula C14H21N B14242134 Benzenemethanamine, N-heptylidene- CAS No. 326591-73-5

Benzenemethanamine, N-heptylidene-

Cat. No.: B14242134
CAS No.: 326591-73-5
M. Wt: 203.32 g/mol
InChI Key: LRSGDTKNLGWKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, N-heptylidene- is an organic compound with the molecular formula C14H21N It is a derivative of benzenemethanamine, where the amine group is bonded to a heptylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-heptylidene- typically involves the reaction of benzenemethanamine with heptanal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is heated to a temperature range of 30-50°C and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, N-heptylidene- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-heptylidene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanamine, N-heptylidene- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-heptylidene- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, N-heptylidene- is unique due to its heptylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .

Properties

CAS No.

326591-73-5

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-benzylheptan-1-imine

InChI

InChI=1S/C14H21N/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-12H,2-5,9,13H2,1H3

InChI Key

LRSGDTKNLGWKRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=NCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.